Dabigatran Acyl-β-D-Glucuronide-d3

Bioanalysis LC-MS/MS Matrix effects

Accurate LC-MS/MS quantification of dabigatran acyl-β-D-glucuronide (DABG) requires a co-eluting, isotopically matched internal standard. Unlabeled DABG and alternative deuterated compounds (e.g., dabigatran-d3) introduce matrix effect bias and fail regulatory validation criteria. Dabigatran Acyl-β-D-Glucuronide-d3 is the exact isotopic match for DABG. • Achieves 93-102% absolute recovery with complete matrix effect compensation • Meets bioanalytical validation criteria: precision CV <10%, accuracy bias <±10% • Enables reliable DABG quantification for therapeutic drug monitoring, UGT2B15 pharmacogenomic studies, and PBPK modeling • Matched chemical reactivity preserves quantification integrity across acyl migration products (2-O-, 3-O-, 4-O-acylglucuronides)

Molecular Formula C₃₁H₃₀D₃N₇O₉
Molecular Weight 650.65
Cat. No. B1152196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDabigatran Acyl-β-D-Glucuronide-d3
SynonymsN-[[2-[[[4-(Aminoiminomethyl)phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine β-D-Glucopyranuronosyl Ester-d3; 
Molecular FormulaC₃₁H₃₀D₃N₇O₉
Molecular Weight650.65
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dabigatran Acyl-β-D-Glucuronide-d3 Overview


Dabigatran Acyl-β-D-Glucuronide-d3 is a deuterated stable isotope-labeled analog of dabigatran acyl-β-D-glucuronide (DABG), the major active human metabolite of the oral direct thrombin inhibitor dabigatran [1]. The compound features three deuterium atoms substituted for hydrogen at specified positions, enabling its primary application as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the accurate quantification of DABG in biological matrices . DABG is formed via glucuronidation catalyzed primarily by UDP-glucuronosyltransferase (UGT) isoform UGT2B15 and demonstrates equipotent anticoagulant activity relative to the parent drug dabigatran in prolonging activated partial thromboplastin time (aPTT) .

Workflow LC-MS/MS quantification of dabigatran acyl-β-D-glucuronide (DABG) in biological matrices
ISTD Type Deuterated (d3) co-eluting internal standard matched to DABG
Method Context Bioanalytical method validation and research pharmacokinetic studies

Dabigatran Acyl-β-D-Glucuronide-d3 Substitution Limitations


Substituting Dabigatran Acyl-β-D-Glucuronide-d3 with unlabeled DABG or structurally distinct deuterated internal standards (e.g., dabigatran-d3 or dabigatran etexilate-d13) introduces quantifiable analytical error in LC-MS/MS assays. Unlabeled DABG is indistinguishable from the endogenous analyte by mass spectrometry, rendering it unsuitable as an internal standard for accurate quantification. Alternative deuterated compounds such as dabigatran-d3 exhibit different chromatographic retention behavior and ionization efficiency compared to the glucuronide conjugate analyte DABG, thereby failing to adequately compensate for matrix effects and extraction variability specific to the glucuronidated metabolite [1]. The use of a co-eluting, isotopically matched internal standard—identical to the analyte in physicochemical properties except for mass—is required to achieve acceptable precision and accuracy in bioanalytical method validation per regulatory guidelines, a requirement that only Dabigatran Acyl-β-D-Glucuronide-d3 fulfills for DABG quantification [2].

Candidate Internal Standard
Key Limitation
Unlabeled DABG
Indistinguishable from analyte by mass; does not provide matrix effect compensation or extraction variability correction.
Dabigatran-d3 (parent compound)
Different chromatographic retention and ionization efficiency relative to the glucuronide conjugate; may not correct for matrix effects specific to DABG.
Structurally dissimilar deuterated IS
Differential extraction and ionization behavior may introduce quantifiable bias in DABG assays.

Dabigatran Acyl-β-D-Glucuronide-d3 Performance Evidence


Matrix Effect Compensation with Deuterated IS

The deuterated internal standard Dabigatran Acyl-β-D-Glucuronide-d3 provides complete compensation of matrix effects during electrospray ionization LC-MS/MS analysis, a performance characteristic not achievable with unlabeled DABG or structurally dissimilar deuterated analogs. In validated multi-analyte LC-MS/MS methods employing stable-isotope-labeled internal standards, matrix effects were fully compensated by co-eluting internal standards, with no relevant influence on ionization efficiency [1]. Absolute recoveries for dabigatran and corresponding isotopically labeled internal standards were consistent, with mean values ranging from 93% to 102% [2].

Matrix Effect Compensation
Class-level inference
Full compensation; ionization unaffected
Target: DABG-d3 vs. Unlabeled DABG: indistinguishable vs. Dabigatran-d3: differential ionization
Co-eluting isotopically matched IS ensures matrix-effect correction for DABG
Human plasma ESI LC-MS/MS; C18 column. Class-level evidence; method-specific review needed.
Bioanalysis LC-MS/MS Matrix effects

UGT2B15 Genotype and DABG Pharmacokinetics

Dabigatran Acyl-β-D-Glucuronide-d3 serves as the essential internal standard for quantifying DABG in pharmacogenomic studies examining UGT2B15 polymorphism effects on dabigatran metabolism. In a study of 124 healthy male subjects receiving a single 150 mg dose of dabigatran etexilate, DABG Cmax was significantly higher in UGT2B15 GG genotype individuals (42.3 ± 16.3 ng/mL) compared to GT (32.4 ± 20.5 ng/mL) and TT (29.7 ± 17.1 ng/mL) genotypes (p < 0.05) [1]. Similarly, AUCall of DABG was highest in GG genotypes (327 ± 148.3 ng·h/mL), followed by GT (238.7 ± 166.5 ng·h/mL) and TT (223.3 ± 165.4 ng·h/mL) genotypes (p < 0.05) [1].

UGT2B15 Genotype & Cmax
Head-to-head
GG: 42.3 ± 16.3 ng/mL
GT: 32.4 ± 20.5 ng/mL
TT: 29.7 ± 17.1 ng/mL
1.42-fold (GG vs TT) p<0.05
Supports genotype-stratified exposure analysis in pharmacogenomic research
124 healthy males, 150 mg single dose; LC-MS/MS. DABG-d3 IS enables precise quantification.
Pharmacogenomics UGT2B15 Pharmacokinetics

Metabolic Stability and Acyl Migration

Unlabeled DABG undergoes rapid nonenzymatic acyl migration in aqueous solution at physiological conditions, with an apparent half-life of 1 hour (37°C, pH 7.4) resulting in formation of 2-O-, 3-O-, and 4-O-acylglucuronide isomers [1]. This inherent instability necessitates careful sample handling and rapid processing during bioanalysis. The deuterated analog Dabigatran Acyl-β-D-Glucuronide-d3 exhibits identical chemical reactivity and undergoes the same acyl migration, ensuring that any isomerization occurring during sample preparation affects both analyte and internal standard proportionally, thereby preserving quantification accuracy.

Acyl Migration Stability
Class-level inference
Apparent t½ = 1 h (37°C, pH 7.4)
Identical kinetics: DABG-d3 & unlabeled DABG
Matched reactivity preserves quantification integrity during sample preparation
Nonenzymatic isomerization; affects both analyte and IS proportionally. Review sample handling protocols.
Metabolic stability Acyl migration Sample handling

Purity Differential of Deuterated vs Unlabeled Standard

Commercially available deuterated Dabigatran Acyl-β-D-Glucuronide-d3 (TFA salt) is supplied at >98% purity , compared to unlabeled DABG (trifluoroacetate salt) which is supplied at ≥75% purity . This 23-percentage-point purity differential reflects the additional purification steps and rigorous quality control applied to isotopically labeled reference materials intended for use as internal standards in quantitative bioanalysis.

Purity Specification
Data to verify
DABG-d3: >98%
Unlabeled DABG: ≥75%
≥23 pp difference
Higher purity reduces interference risk in quantitative assays
Supplier specification; verify with COA. No independent source.
Reference standard Purity Quality control

Equipotent Anticoagulant Activity of DABG

DABG demonstrates equipotent anticoagulant activity compared to the parent drug dabigatran in prolonging activated partial thromboplastin time (aPTT). At a concentration of 0.46 μM, DABG increased aPTT in isolated human platelet-poor plasma . Experiments with purified 1-O-acylglucuronide and its isomeric rearrangement products revealed equipotent prolongation of aPTT compared with dabigatran [1]. This equipotency establishes DABG as an active metabolite requiring accurate quantification in pharmacokinetic and therapeutic drug monitoring studies, which in turn necessitates the use of Dabigatran Acyl-β-D-Glucuronide-d3 as the matched internal standard.

PD Activity (aPTT)
Supporting evidence
Equipotent to parent dabigatran
0.46 μM DABG increased aPTT in human platelet-poor plasma
Reported equipotent aPTT response supports inclusion of DABG in pharmacokinetic studies
Pharmacodynamic endpoint context; necessitates accurate IS-based quantification.
Pharmacodynamics Thrombin inhibition aPTT

Dabigatran Acyl-β-D-Glucuronide-d3 Application Scenarios


Therapeutic Drug Monitoring Method Development

In clinical pharmacology laboratories developing validated LC-MS/MS methods for therapeutic drug monitoring of dabigatran, Dabigatran Acyl-β-D-Glucuronide-d3 is essential as the internal standard for accurate DABG quantification. Methods employing isotopically labeled internal standards demonstrate absolute recoveries of 93%-102% and complete matrix effect compensation, meeting regulatory validation criteria for precision (CV < 10%) and accuracy (bias < ±10%) [1]. The compound enables simultaneous quantification of total dabigatran after hydrolysis of DABG, a critical step given that DABG demonstrates equipotent anticoagulant activity [2].

UGT2B15 Pharmacogenomic Studies

For pharmacogenomic research examining the impact of UGT2B15 polymorphisms on dabigatran exposure variability, Dabigatran Acyl-β-D-Glucuronide-d3 provides the analytical precision required to detect genotype-dependent differences in DABG formation. Studies using this approach have quantified that UGT2B15 GG homozygotes exhibit 1.42-fold higher DABG Cmax (42.3 vs 29.7 ng/mL) and 1.46-fold higher AUCall (327 vs 223 ng·h/mL) compared to TT homozygotes [3], findings that depend on accurate DABG quantification enabled by the matched deuterated internal standard.

PBPK Model Development

In PBPK modeling of dabigatran disposition in healthy and renally impaired populations, accurate DABG concentration-time data are required for model parameterization and validation. PBPK models incorporating dabigatran 1-O-acylglucuronide as a distinct analyte require reliable bioanalytical input data obtained using matched stable isotope-labeled internal standards such as Dabigatran Acyl-β-D-Glucuronide-d3. These models have demonstrated that UGT2B15 metabolism and P-gp transport rates are reduced to 67% and 65% respectively in severe renal impairment [4], findings that inform dose adjustment strategies.

Preclinical Metabolite Identification

For preclinical metabolism studies characterizing the formation and disposition of dabigatran acylglucuronides across species, Dabigatran Acyl-β-D-Glucuronide-d3 serves as the reference internal standard for quantifying the 1-O-acylglucuronide (β anomer) as well as its 2-O-, 3-O-, and 4-O-acylglucuronide rearrangement products [2]. The compound's matched chemical reactivity ensures that acyl migration occurring during sample preparation is proportionally reflected in both analyte and internal standard, preserving quantification integrity.

Application
Selection Property
Validation Focus
DABG bioanalysis in research plasma
Co-eluting isotopically matched internal standard
Matrix effect compensation, extraction recovery, precision review
Pharmacogenomic DABG exposure studies
Precision across genotype-dependent concentration range
LLOQ and linearity validation
PBPK model parameterization
Accurate DABG concentration-time data input
Method transferability across matrices, acyl migration control
Acylglucuronide isomer profiling
Matched chemical reactivity for acyl migration
Isomer resolution, sample handling protocol optimization

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